3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
Description
The compound 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol features a phenol group linked via an aminomethyl bridge to a 1H-pyrazole ring substituted with a difluoromethyl group. This structure combines hydrogen-bonding capability (from the phenolic –OH) with the electronegative and steric effects of the difluoromethyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13F2N3O |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)17-10(4-5-16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2 |
InChI Key |
BYCVCSKCQRYNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a phenol derivative through an aminomethyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
4-[({[1-(Difluoromethyl)-1H-Pyrazol-5-yl]Methyl}Amino)Methyl]-N,N-Dimethylaniline
- Structural Difference: Replaces the phenolic –OH with a dimethylamino (–N(CH₃)₂) group.
- Impact: Solubility: The dimethylamino group enhances lipophilicity compared to the polar phenol.
2-{(E)-[(3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-yl)Imino]Methyl}Phenol
- Structural Difference: Uses an imine (–CH=N–) linker instead of aminomethyl (–CH₂NH–) and introduces a bulky tert-butyl group on the pyrazole.
- Impact: Linker Rigidity: The imine group creates a rigid, planar structure, contrasting with the flexible aminomethyl bridge in the target compound. Spectroscopic Properties: The imine linker may result in distinct UV-Vis absorption profiles due to conjugation differences .
Pyrazole Ring Substitutions
3-(2-(Trifluoromethyl)Phenyl)-1H-Pyrazol-5-Amine
- Structural Difference : Substitutes the difluoromethyl group with a trifluoromethyl (–CF₃) group on an adjacent phenyl ring.
- Steric Bulk: The trifluoromethyl group’s larger size may hinder interactions in tight binding pockets.
Ethiprole and Fipronil
- Structural Difference : Pesticide compounds with pyrazole cores substituted with –SF₅ or –SCF₃ groups.
- Impact: Biological Activity: These groups confer insecticidal properties via interaction with GABA receptors, a mechanism less relevant to the target compound’s phenolic structure. Chemical Stability: Sulfur-containing substituents may increase susceptibility to oxidation compared to the difluoromethyl group.
Linker Modifications
Reductive Amination Derivatives
- Example : Compounds synthesized via reductive amination using sodium triacetoxyborohydride.
- Impact: Synthetic Accessibility: The aminomethyl linker in the target compound is likely synthesized via similar reductive amination, offering modularity for structural diversification. Stability: Secondary amines (as in the target compound) are generally more stable than Schiff bases (imine-linked analogues).
Physicochemical and Pharmacological Data
*Predicted using Lipinski’s rules.
Key Research Findings
- Hydrogen Bonding: The phenolic –OH in the target compound enables strong H-bonding, critical for crystal packing (as seen in analogues with similar groups ) and target binding.
- Fluorine Effects : Difluoromethyl groups balance electronegativity and steric bulk, offering improved metabolic stability over –CF₃ while maintaining solubility .
- Synthetic Versatility: The aminomethyl linker allows for straightforward modification, contrasting with the more synthetically challenging imine linkers .
Biological Activity
The compound 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a difluoromethyl group attached to a pyrazole ring, which is further linked to a phenolic structure. The synthesis typically involves multi-step reactions starting from commercially available precursors, including difluoromethylation and subsequent coupling reactions.
Synthetic Route Overview:
- Difluoromethylation : Introduction of the difluoromethyl group via radical processes.
- Formation of Pyrazole Ring : Reaction with hydrazine derivatives.
- Methylation and Coupling : Final assembly through methylation and amine coupling to form the target compound.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth.
- Mechanism : These compounds often target protein kinases such as BRAF(V600E) and EGFR, leading to reduced proliferation of cancer cells .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses.
- Case Study : A derivative exhibited significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production, suggesting its potential as an anti-inflammatory agent .
Antibacterial and Antifungal Activities
Pyrazole derivatives, including those related to this compound, have been evaluated for their antibacterial and antifungal activities.
- Antifungal Activity : Some derivatives showed moderate to excellent inhibition against phytopathogenic fungi in vitro, outperforming standard antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. The presence of the difluoromethyl group has been associated with enhanced potency against specific targets due to increased lipophilicity and improved binding affinity.
| Substituent | Biological Activity | Comments |
|---|---|---|
| Difluoromethyl | Increased potency | Enhances binding affinity |
| Phenolic group | Anti-inflammatory | Inhibits cytokine production |
| Pyrazole core | Antitumor | Targets kinase pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
